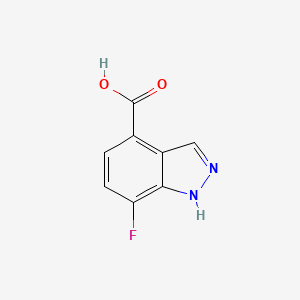

7-fluoro-1H-indazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKGZISUCCZWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 7 Fluoro 1h Indazole 4 Carboxylic Acid Derivatives

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov In the context of indazole derivatives, the position and number of fluorine substituents have been shown to be critical for their inhibitory potency and selectivity against various enzymes.

Research on fluorinated indazoles has demonstrated that the location of the fluorine atom significantly impacts biological activity. For instance, in a series of Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position of the indazole ring resulted in a dramatic increase in inhibitory potency (IC50 of 14 nM) compared to a fluorine at the C4 position (IC50 of 2500 nM). nih.gov While this study did not specifically investigate the 7-fluoro isomer, it underscores the sensitivity of the indazole scaffold to the placement of fluorine. The electron-withdrawing nature of the fluorine atom can alter the pKa of the indazole ring's nitrogen atoms, influencing hydrogen bonding interactions within the target protein's active site. nih.gov

Furthermore, studies on inhibitors of nitric oxide synthase (NOS) have shown that an increasing number of fluorine atoms on the indazole ring can enhance inhibitory potency and selectivity for the neuronal NOS (nNOS) isoform. nih.gov Fluorine's ability to form favorable intermolecular interactions, such as C–F···C=O interactions, can also contribute to enhanced binding affinity, as observed in fluorinated thrombin inhibitors which showed a five-fold stronger binding affinity than their non-fluorinated counterparts. nih.gov

Impact of Carboxylic Acid Position and Modifications on Target Interactions

The carboxylic acid group, particularly at the 4-position of the indazole ring, is a key functional group for establishing critical interactions with biological targets. It can act as a hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme.

Modifications of the carboxylic acid group, such as its conversion to amides, are a common strategy to modulate a compound's properties. For instance, in the development of inhibitors for fibroblast growth factor receptor 1 (FGFR1), a series of 1H-indazole-4-carboxamide derivatives were synthesized. One notable compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated potent FGFR1 inhibitory activity with an IC50 value of 30.2 ± 1.9 nM. nih.gov This highlights the potential of the 4-carboxamide moiety to serve as a suitable surrogate for the carboxylic acid, allowing for the introduction of diverse peripheral groups to explore further interactions with the target.

The regiochemistry of such modifications is crucial. A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the orientation of the amide linker was critical for activity. nih.gov Derivatives with a '-CO-NH-Ar' linkage (where Ar is an aryl group) were potent inhibitors, while the isomeric '-NH-CO-Ar' linkage resulted in inactive compounds. nih.gov This emphasizes that the spatial arrangement of atoms in this region dictates the ability to form productive interactions.

Bioisosteric replacement of the carboxylic acid is another important strategy. Functional groups such as tetrazoles, acyl sulfonamides, and hydroxamic acids can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while potentially improving pharmacokinetic properties like cell permeability and metabolic stability. drughunter.comnih.govsemanticscholar.org The choice of bioisostere is highly context-dependent, as each group has distinct electronic and steric properties that will influence target binding. drughunter.comnih.gov

Role of Indazole Ring System Modifications in Potency and Selectivity

The indazole ring system itself is a crucial element of the pharmacophore, providing a rigid scaffold that correctly positions key interacting groups. Modifications to this bicyclic system, including the introduction of substituents on the benzene (B151609) portion of the ring, can significantly affect potency and selectivity.

While specific SAR data for substitutions on the 7-fluoro-1H-indazole-4-carboxylic acid core is limited in publicly available literature, general principles from related indazole series can provide insights. For example, in a series of 1H-indazole-based FGFR inhibitors, the introduction of small hydrophobic groups on the phenyl ring at the 6-position generally led to an increase in potency. nih.gov This suggests that this region of the molecule may interact with a hydrophobic pocket in the enzyme's active site.

The nitrogen atoms of the pyrazole (B372694) moiety within the indazole ring are also critical for activity, often forming hydrogen bonds with the hinge region of protein kinases. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form. nih.gov The specific substitution pattern on the indazole ring can influence which nitrogen atom acts as the primary hydrogen bond donor.

Analysis of Substituent Effects on Peripheral Groups

The potency and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on peripheral groups attached to the core scaffold. These peripheral groups are often designed to occupy specific sub-pockets within the target's binding site.

In the case of the potent FGFR1 inhibitor 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, the peripheral groups play distinct roles. nih.gov The 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole ring is a bulky, hydrophobic moiety that likely occupies a large hydrophobic pocket. The dichlorophenyl substitution pattern is often employed to enhance potency.

On the other side of the molecule, the N-(3-(4–methylpiperazin-1-yl)phenyl) group attached to the 4-carboxamide is designed to extend into the solvent-exposed region of the binding site. The methylpiperazine group is a common feature in kinase inhibitors, often improving solubility and providing a basic handle that can form salt bridges or further hydrogen bonds. The position of this group on the phenyl ring is also critical for optimal interactions.

A study on indazole-3-carboxamide CRAC channel blockers provided a clear example of the impact of peripheral aryl groups. nih.gov Derivatives with a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl group attached to the amide showed potent activity, with IC50 values of 1.51 µM and 0.67 µM, respectively. In contrast, a 3,5-difluoro-4-pyridyl or a 3-methyl-4-pyridyl group resulted in inactive compounds, demonstrating the high sensitivity to the electronic and steric properties of this peripheral group. nih.gov

Below is a data table illustrating the structure-activity relationships of indazole-3-carboxamide derivatives as CRAC channel blockers, which, while not based on the this compound core, provides valuable insights into how peripheral group modifications can impact biological activity.

| Compound | Ar Group | IC50 (µM) |

|---|---|---|

| 12a | 2,6-Difluorophenyl | 1.51 |

| 12d | 3-Fluoro-4-pyridyl | 0.67 |

| 12e | 2,4-Difluorophenyl | 2.33 |

| 12b | 2-Chloro-6-fluorophenyl | 3.23 |

| 9b | 2,6-Difluorophenyl (reverse amide) | 29 |

| 12g | 3,5-Difluoro-4-pyridyl | >30 |

| 9e | 2,4-Difluorophenyl (reverse amide) | >30 |

Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers and is illustrative of SAR principles. nih.gov

Biological and Pharmacological Applications of Indazole Carboxylic Acid Derivatives

Inhibition of Kinase Enzymes

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Indazole derivatives have been extensively investigated as kinase inhibitors due to their structural similarity to the ATP binding site of these enzymes.

Protein Kinase B (PKB) Inhibition

PKMYT1 Kinase Inhibition

PKMYT1 is a kinase that phosphorylates and inhibits CDK1, a key regulator of the G2/M cell cycle checkpoint. Inhibiting PKMYT1 can force cancer cells with certain genetic vulnerabilities, such as CCNE1 amplification, into premature mitosis, leading to cell death. Notably, 7-fluoro-1H-indazole-4-carboxylic acid has been synthesized as an intermediate in the development of novel PKMYT1 kinase inhibitors google.com. A recent patent has disclosed indazole compounds as potent inhibitors of PKMYT1, demonstrating the therapeutic potential of this scaffold for cancer treatment bioworld.com. An exemplified compound from this patent demonstrated significant inhibition of recombinant human full-length MYT1 kinase activity bioworld.com.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Exemplified Compound bioworld.com | PKMYT1 | 9.7 |

STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. While direct inhibition of STAT3 by this compound has not been reported, related indazole-containing compounds have been shown to modulate the STAT3 signaling pathway. For instance, a novel 1,3,4-oxadiazole (B1194373) compound conjugated with an indazole moiety, CHK9, has been shown to inhibit the growth of lung cancer cells by interfering with the STAT3 signaling pathway nih.govresearchgate.net. This compound reduced the phosphorylation of STAT3 at tyrosine 705 (STAT3Y705) in a dose-dependent manner and suppressed STAT3 activation in tumor tissues nih.govresearchgate.net.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| CHK9 nih.govresearchgate.net | Lung Cancer Cells | 4.8 - 5.1 |

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cancers. The indazole scaffold is a key feature in several potent FGFR inhibitors. Although specific data for this compound is not available, studies on other indazole derivatives highlight the importance of this core structure. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been evaluated as potent FGFR inhibitors nih.gov. The strategic placement of fluorine atoms on the indazole ring has also been shown to be a viable strategy for developing selective FGFR inhibitors nih.gov.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The indazole scaffold is present in several approved VEGFR-2 inhibitors. Research has shown that indazole derivatives can be potent inhibitors of VEGFR-2. For instance, a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2 researchgate.net. Additionally, a highly potent indazole derivative, designated as compound 30, was found to inhibit VEGFR-2 with a very low IC50 value nih.gov. The presence of a fluoro group on the phenyl ring of some heterocyclic compounds has been shown to result in potent anti-VEGFR-2 activity nih.gov.

| Compound Class | Target Kinase | IC50 Range |

|---|---|---|

| 5-ethylsulfonyl-indazole-3-carbohydrazides researchgate.net | VEGFR-2 | Not specified |

| Indazole Derivative (Compound 30) nih.gov | VEGFR-2 | 1.24 nM |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often mutated or overexpressed in various cancers. Indazole-based compounds have been developed as covalent inhibitors of drug-resistant EGFR mutants researchgate.netacs.org. These inhibitors are designed to target specific mutations, such as the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR inhibitors nih.gov. A series of 5-ethylsulfonyl-indazole-3-carbohydrazides have also been identified as dual inhibitors of both EGFR and VEGFR-2 researchgate.net.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity Modulation

The indazole scaffold has been identified as a promising framework for the development of inhibitors targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Through structure-guided and knowledge-based drug design, a series of 1H-indazole amide derivatives were synthesized and evaluated for their inhibitory activity. nih.govnih.gov

Researchers have successfully optimized these compounds, leading to the development of potent inhibitors of ERK1/2 enzyme activity. nih.gov Advanced derivatives demonstrated significant potency not only at the enzymatic level but also in cellular assays, effectively inhibiting the growth of BRAF mutant HT29 cells and suppressing ERK signaling within these cells. nih.govnih.gov One study highlighted a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives, with a lead compound showing excellent potency and high selectivity for ERK1/2, with IC50 values of 20 nM and 7 nM, respectively. nih.gov

Table 1: Activity of Selected 1H-Indazole Amide Derivatives against ERK1/2

| Compound | ERK1/2 Enzymatic IC50 (nM) | HT29 Cellular IC50 (µM) |

|---|---|---|

| Lead Compound 115 | --- | --- |

| Derivative 116 | 9.3 ± 3.2 | 0.9 ± 0.1 |

| Derivative 117 | 25.8 ± 2.3 | 6.1 ± 1.1 |

| Derivative 118 | --- | --- |

Data sourced from a study on 1H-indazole amide derivatives as ERK1/2 inhibitors. nih.gov

Protein Kinase CK2 Inhibition

Indazole derivatives have emerged as a notable class of inhibitors for Protein Kinase CK2, a serine/threonine kinase implicated in various diseases due to its role in cell growth, proliferation, and apoptosis suppression. biopolymers.org.ua Research has focused on synthesizing novel purine (B94841) bioisosteres based on the indazole structure to evaluate their inhibitory action against CK2. biopolymers.org.uasemanticscholar.org

A significant finding in this area is the identification of 3-aryl-indazole 5- and 7-carboxylic acids as effective CK2 inhibitors. biopolymers.org.uasemanticscholar.org Studies involving in vitro luciferase luminescent kinase assays demonstrated that these compounds exhibit IC50 values in the low micromolar range, highlighting the crucial role of the carboxylic acid group in their inhibitory activity. biopolymers.org.uasemanticscholar.orgresearchgate.net Further investigations into 5-hetarylamino-1H-indazoles identified compounds with inhibitory activity in the nanomolar range, with the most active compound showing an IC50 of 2 nM. proquest.com

Table 2: CK2 Inhibition by 3-aryl-indazole Carboxylic Acid Derivatives

| Compound Class | IC50 Range (µM) | Assay Method |

|---|---|---|

| 3-aryl-indazole 5- and 7-carboxylic acids | 3.1–6.5 | Luciferase Luminescent Kinase Assay |

Data from a study on novel indazole derivatives as CK2 inhibitors. biopolymers.org.uasemanticscholar.org

JNK Protein Kinase Inhibition

The indazole scaffold is a key chemotype in the development of inhibitors for c-Jun N-terminal kinases (JNKs), particularly the brain-expressed JNK3 isoform, which is a target for neurodegenerative disorders. nih.govnih.govresearchgate.net Medicinal chemistry campaigns have evolved from pyrazole-urea scaffolds to more bioavailable thiophene-indazole structures to enhance brain penetration and selectivity. nih.gov

These indazole-based inhibitors function as ATP-competitive (Type I) inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and selective JNK3 inhibitors. nih.gov For instance, one optimized lead compound demonstrated an IC50 of 5 nM for JNK3 and exhibited high selectivity in a panel of 374 kinases, with significant inhibition only against JNK3 (89%) and JNK2 (81%) at a 1 µM concentration. nih.gov The rigidified structure and lower polar surface area of the indazole scaffold contribute to its favorable pharmacokinetic properties for CNS applications. nih.gov

Glucokinase Activation

Indazole derivatives have been successfully developed as glucokinase (GK) activators, which represent a promising therapeutic strategy for Type 2 diabetes. nih.govresearchgate.net Glucokinase plays a vital role in glucose homeostasis by acting as a glucose sensor in the liver and pancreas. researchgate.net

Research has led to the identification of novel indazole-based activators, including a series of 1,4-disubstituted indazoles that function as potent allosteric activators of GK. nih.gov Another study focused on the optimization of indazole and pyrazolopyridine-based compounds, culminating in the identification of a potent activator with favorable preclinical pharmacokinetics and demonstrated in vivo efficacy in oral glucose tolerance tests. nih.gov These findings underscore the potential of the indazole scaffold in designing effective treatments for metabolic disorders. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Modulation

GPR120 Agonism

Derivatives of indazole carboxylic acid have been identified as potent and selective agonists for G-protein coupled receptor 120 (GPR120), a receptor implicated in metabolic control and considered a therapeutic target for diabetes. nih.govresearchgate.net A key breakthrough was the development of an indazole-6-phenylcyclopropylcarboxylic acid series. nih.govresearchgate.netacs.org

Through SAR studies, this series was optimized for GPR120 potency. nih.govacs.org These compounds demonstrated efficacy in in vivo oral glucose tolerance studies, and differential activity observed in GPR120 null and wild-type mice confirmed that the glucose-lowering effect operates through a GPR120-mediated mechanism. nih.govresearchgate.net The carboxylic acid moiety is a common feature in most known GPR120 agonists and is crucial for agonistic activity. acs.org

GPR40 Agonism

While the indazole carboxylic acid scaffold has proven effective for GPR120 agonism, its interaction with the related receptor GPR40 (FFAR1) is primarily characterized by selectivity against it. Achieving high selectivity for GPR120 over GPR40 has been a significant challenge in drug development. acs.org

In the study of indazole-6-phenylcyclopropylcarboxylic acids, researchers discovered that a specific (S,S)-cyclopropylcarboxylic acid structural motif was key to achieving selectivity against GPR40. nih.govresearchgate.netacs.org This finding is critical as it allows for the fine-tuning of compounds to preferentially activate GPR120 without concurrently activating GPR40, thereby potentially avoiding off-target effects. Most reported GPR40 agonists belong to other chemical classes, such as para-alkoxyphenylpropionic acid derivatives, and the indazole scaffold is not primarily associated with GPR40 agonism. frontiersin.org

Modulation of Enzyme Activities Beyond Kinases

Indazole carboxylic acid derivatives have been investigated for their inhibitory effects on a range of enzymes that are not protein kinases. These enzymes play crucial roles in various pathological conditions, and their inhibition by indazole-based compounds highlights the therapeutic potential of this chemical class.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov The overexpression of IDO1 in tumor cells is recognized as a significant mechanism of immune escape, making it an attractive target for cancer immunotherapy. nih.govnih.gov Research has shown that the 1H-indazole scaffold is a novel pharmacophore with the potential for potent IDO1 inhibitory activity. nih.gov

Structure-activity relationship (SAR) studies on a series of 1H-indazole derivatives have indicated that the indazole core is essential for IDO1 inhibition. nih.gov The inhibitory activity is significantly influenced by the nature and position of substituents on the indazole ring, particularly at the 4- and 6-positions. nih.govnih.gov While direct inhibitory data for this compound on IDO1 is not extensively documented in publicly available research, studies on related 4,6-disubstituted 1H-indazole derivatives have demonstrated promising results. For instance, certain derivatives have exhibited IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest that these indazole derivatives interact with the ferrous heme center and key hydrophobic residues within the active site of the IDO1 enzyme. nih.govnih.gov

| Compound | Substitution Pattern | IDO1 IC50 (µM) |

|---|---|---|

| 2g | Specific 4,6-disubstitution | 5.3 nih.gov |

Lactoperoxidase (LPO) is a significant antimicrobial enzyme found in various biological fluids, where it contributes to the innate immune defense system. nih.gov However, in certain contexts, the inhibition of LPO may be of therapeutic interest. A study investigating the inhibitory effects of several indazole derivatives on bovine milk LPO revealed that these compounds can act as potent inhibitors. nih.gov

The study included various halogenated 1H-indazoles, such as 4-fluoro-1H-indazole, 6-fluoro-1H-indazole, and 7-fluoro-1H-indazole. nih.gov The results demonstrated that these fluorinated indazoles, among other halo-indazoles, exhibited strong inhibitory effects on LPO activity, with Ki values ranging from micromolar to sub-micromolar concentrations. nih.gov Although this study did not specifically test this compound, the potent inhibition by 7-fluoro-1H-indazole suggests that the fluorinated indazole scaffold is a key contributor to the observed activity. The presence of a carboxylic acid group at the 4-position could further influence the binding affinity and inhibitory potential.

| Inhibitor | Ki (µM) | Inhibition Type |

|---|---|---|

| 4-fluoro-1H-indazole | Data not specified in abstract nih.gov | Data not specified in abstract nih.gov |

| 6-fluoro-1H-indazole | Data not specified in abstract nih.gov | Data not specified in abstract nih.gov |

| 7-fluoro-1H-indazole | Within the range of 4.10 to 252.78 nih.gov | Data not specified in abstract nih.gov |

Human serum paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) and is known for its protective role against oxidative stress, particularly in the context of atherosclerosis. nih.gov Despite its protective functions, the inhibition of PON1 by certain xenobiotics is a subject of toxicological and pharmacological interest. Research has demonstrated that some indazole derivatives can act as in vitro inhibitors of human PON1. nih.gov

A study on the interaction between indazole compounds and purified human serum PON1 revealed that these molecules can exhibit competitive inhibition with Ki values in the micromolar range. nih.gov The specific indazole derivatives tested in the cited study were not detailed in the abstract, thus direct data for this compound is not available. However, the findings establish the potential for the indazole scaffold to interact with and inhibit PON1 activity. The nature and position of substituents on the indazole ring would be expected to play a crucial role in determining the potency of this inhibition.

| Compound Class | Ki Range (µM) | Inhibition Type |

|---|---|---|

| Indazoles | 26.0 ± 3.00 to 111 ± 31.0 nih.gov | Competitive nih.gov |

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, such as hCA IX and XII, are overexpressed in various tumors and are associated with cancer progression, making them important therapeutic targets. unifi.it Carboxylic acid derivatives have been explored as non-classical carbonic anhydrase inhibitors. nih.govnih.gov

Receptor-Ligand Interactions

In addition to enzyme modulation, indazole derivatives are known to interact with various cell surface receptors, acting as either agonists or antagonists.

Alpha-2 adrenergic receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including blood pressure, sedation, and analgesia. nih.gov Agonists of this receptor are used clinically for conditions such as hypertension and attention-deficit/hyperactivity disorder. nih.gov

A comprehensive review of the scientific literature did not yield any specific studies or data demonstrating that this compound or other indazole carboxylic acid derivatives act as agonists for alpha-2 adrenergic receptors. While indazole derivatives have been explored as agonists for other receptors, such as the β3-adrenergic receptor, their interaction with the alpha-2 adrenergic receptor remains an area that has not been extensively reported in publicly available research. nih.gov Therefore, there is currently no evidence to support a role for this compound in alpha-2 adrenergic receptor agonism.

CC-Chemokine Receptor 4 (CCR4) Antagonism

Research into the role of this compound as a direct antagonist of the CC-Chemokine Receptor 4 (CCR4) is not extensively detailed in the currently available scientific literature. However, the broader class of indazole derivatives has been investigated for CCR4 antagonism. Notably, a complex indazole arylsulfonamide, GSK2239633A, has been identified as a potent and selective allosteric antagonist of human CCR4. nih.govresearchgate.netwikipedia.org This compound inhibits the binding of the natural ligand, TARC, with a pIC50 of 7.96. nih.gov While GSK2239633A contains a substituted indazole core, it is not a direct derivative of this compound, and thus, the CCR4 antagonistic potential of the latter remains to be elucidated.

Serotonin (B10506) 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor is a well-established target for the management of nausea and vomiting, particularly in the context of chemotherapy. drugs.comnih.gov A number of indazole derivatives have been synthesized and evaluated for their 5-HT3 receptor antagonist activity. Specifically, derivatives of indazole-3-carboxylic acid have been shown to be potent antagonists of the 5-HT3 receptor. frontiersin.org However, the scientific literature currently lacks specific data on the 5-HT3 receptor binding affinity or antagonistic activity of the this compound isomer.

Glucocorticoid Receptor (GR) Modulation

Non-steroidal modulators of the glucocorticoid receptor (GR) are of significant interest for their potential to separate the anti-inflammatory effects from the metabolic side effects of traditional steroidal glucocorticoids. nih.govnih.gov The indazole scaffold has been explored for the development of non-steroidal GR agonists and modulators. wikipedia.org Published research describes the synthesis and structure-activity relationships of various indazole derivatives as GR modulators; however, specific studies detailing the interaction of this compound with the glucocorticoid receptor are not presently available in the reviewed literature.

Preclinical Efficacy Studies (In vitro and Non-Human In vivo)

Preclinical studies are crucial for determining the therapeutic potential of a compound. For this compound and its derivatives, in vitro and in vivo data are beginning to emerge, painting a picture of its biological activities.

In vitro Efficacy Against Cancer Cell Lines

The indazole nucleus is a key component of several approved anti-cancer drugs, and numerous indazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. japsonline.com While the broader class of fluoro-substituted indazole derivatives has shown promise in this area, specific data on the in vitro anti-cancer efficacy of this compound is limited in the current body of scientific literature. Studies on related indazole analogues have demonstrated low to moderate cytotoxic activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal carcinoma). For instance, a series of novel curcumin (B1669340) indazole analogs showed IC50 values ranging from 45.97 to 86.24 µM against MCF-7 cells.

Table 1: In vitro Cytotoxicity of Selected Indazole Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 3b | WiDr | 27.20 |

| Analogue 3b | MCF-7 | >45.97 |

Note: The compounds listed are analogues and not this compound itself.

In vitro Enzyme Inhibition Assays

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. While comprehensive enzyme inhibition data for this compound is not available, a study has investigated the inhibitory effects of the closely related compound, 7-fluoro-1H-indazole, on bovine milk lactoperoxidase (LPO). nih.gov This study provides insight into the potential for this structural motif to interact with enzymatic targets.

Table 2: In vitro Inhibition of Bovine Milk Lactoperoxidase by 7-fluoro-1H-indazole

| Compound | Enzyme | Ki (Inhibition Constant) | Inhibition Type |

|---|

Further research is needed to determine the Ki and the type of inhibition.

In vivo Pharmacokinetic Profiles in Animal Models

There is currently no publicly available data from in vivo pharmacokinetic studies of this compound in animal models. Such studies would be essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters for any potential therapeutic agent.

In vivo Effects on Physiological Parameters (e.g., Blood Glucose, Blood Pressure, Heart Rate)

Research into the impact of indazole carboxylic acid derivatives on key physiological parameters has identified their potential role in metabolic regulation. Notably, a series of indazole-6-phenylcyclopropylcarboxylic acids have been investigated as agonists for G-protein-coupled receptor 120 (GPR120), a receptor implicated in the treatment of diabetes.

Studies have demonstrated that specific derivatives can influence blood glucose levels. For instance, in oral glucose tolerance tests conducted on mice, certain indazole carboxylic acid derivatives showed the ability to lower blood glucose. This effect was confirmed to be GPR120-dependent, as the glucose-lowering activity was observed in wild-type mice but was absent in GPR120 null mice. This highlights a specific, receptor-mediated mechanism for the observed effects on glucose metabolism.

In vivo Efficacy in Animal Models of Disease (e.g., Antispermatogenic Models)

A significant area of investigation for indazole carboxylic acid derivatives has been their application as non-hormonal male contraceptive agents, with several compounds demonstrating potent antispermatogenic activity in animal models. nih.govnih.govresearchgate.net These agents function by disrupting the process of spermatogenesis, leading to a reversible state of infertility. nih.gov

One of the most well-studied derivatives is lonidamine, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, along with its analogues. nih.govnih.gov The mechanism of these compounds involves targeting the testes, specifically by disrupting the junctions between Sertoli cells and developing germ cells, which leads to the loss of spermatocytes and spermatids from the seminiferous epithelium. nih.govnih.gov

A particularly potent derivative, gamendazole (B1674601), achieved a 100% infertility rate in male rats after a single oral dose. nih.gov Studies with gamendazole and other halogenated 1-benzylindazole-3-carboxylic acids have shown that these effects can be reversible, with fertility returning after cessation of treatment. nih.govnih.gov Importantly, these compounds did not appear to alter mating behavior or significantly affect circulating reproductive hormones, apart from a transient increase in FSH and a decline in inhibin B, suggesting a targeted action within the testes. nih.govnih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Gamendazole | Rat | A single oral dose (6 mg/kg) resulted in 100% infertility after 3 weeks. Fertility was reversible. | nih.gov |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine) | Rat | Demonstrated potent antispermatogenic activity by causing disorganization of seminiferous tubules. | nih.gov |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Rat | Showed potent antispermatogenic activity, similar to the dichlorobenzyl analogue. | nih.gov |

Other Investigated Biological Activities (e.g., Corrosion Inhibition)

Beyond pharmacological applications, certain indazole derivatives have been evaluated for industrial uses, notably as corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net These studies are based on the ability of the organic molecules to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.net

Research has shown that various indazole derivatives can act as effective corrosion inhibitors for steel. The inhibition efficiency is dependent on the concentration of the compound, with effectiveness increasing as the concentration rises. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these compounds often function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. researchgate.netresearchgate.net The adsorption of these derivatives on the steel surface typically follows the Langmuir adsorption isotherm model. researchgate.netresearchgate.net

| Compound | Maximum Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|

| 2-methyl-6-nitro-2H-indazole (6NI2) | 96.49% | 10-3 M | researchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | 94.73% | 10-3 M | researchgate.net |

| 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid (CNIA) | 89% | 10-3 M | researchgate.net |

Computational Chemistry in the Research of 7 Fluoro 1h Indazole 4 Carboxylic Acid

Molecular Docking and Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a derivative of 7-fluoro-1H-indazole-4-carboxylic acid, might interact with the active site of a biological target, typically a protein or enzyme.

In studies involving the broader indazole scaffold, molecular docking has been effectively used to identify potential anti-cancer agents. For instance, a series of novel 3-carboxamide indazole derivatives were evaluated for their effectiveness against renal cancer by docking them into the active site of the renal cancer receptor (PDB: 6FEW). Using software like AutoDock, researchers can calculate the binding energy of the ligand-receptor complex, with lower values suggesting a more stable and favorable interaction.

Table 1: Example Molecular Docking Results for Indazole Derivatives against Renal Cancer Receptor (PDB: 6FEW)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Derivative 8v | -9.8 | LYS10, GLU120, TYR122 |

| Derivative 8w | -9.7 | LYS10, ASP180 |

| Derivative 8y | -9.6 | TYR122, PHE178 |

Note: This data is illustrative of the types of results obtained in docking studies of indazole derivatives as reported in related research.

Prediction of Reactivity and Optimization of Synthesis Conditions

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the chemical reactivity of molecules and optimizing their synthetic routes. For this compound, DFT calculations can elucidate its electronic structure, providing insights that guide laboratory synthesis.

DFT studies can determine various physicochemical properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

By calculating these parameters for proposed synthetic intermediates and final products, chemists can predict the most likely reaction pathways and identify potential side reactions. This foresight allows for the optimization of synthesis conditions—such as temperature, solvent, and catalysts—to maximize the yield and purity of the target compound. For example, in a study of indazole derivatives, DFT analysis was used to identify which structures had the highest energy gaps, suggesting greater stability. This information is crucial for planning efficient multi-step synthetic sequences.

Table 2: Example DFT Analysis Results for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Stability Prediction |

|---|---|---|---|---|

| Derivative 8a | -6.5 | -1.5 | 5.0 | High |

| Derivative 8c | -6.7 | -1.6 | 5.1 | High |

| Derivative 8s | -6.4 | -1.5 | 4.9 | High |

Note: This table illustrates the application of DFT to predict the stability of indazole derivatives based on calculated energy gaps, as seen in related studies.

Conformational Analysis of Ligand Ensembles

The biological activity of a molecule is not only dependent on its chemical formula but also on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For a molecule like this compound, understanding its preferred conformation is essential, as this shape dictates how it fits into an enzyme's binding pocket.

The presence of a fluorine atom on the indazole ring is particularly significant. Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's conformation through stereoelectronic effects, such as hyperconjugation. These non-covalent interactions can stabilize certain conformations over others, effectively locking the molecule into a specific shape that may be more or less favorable for biological activity.

A combined approach using crystallography and computational analysis can delineate the dominant non-covalent interactions that determine the preferred conformation in different environments. By calculating the relative energies of different possible conformers, researchers can generate a "ligand ensemble" representing the most probable shapes the molecule will adopt, providing a more realistic model for subsequent docking and drug design studies.

Structure-Based Drug Design and Virtual Screening Applications

Structure-based drug design (SBDD) is a powerful strategy that uses the known 3D structure of a biological target to design and develop new drug candidates. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous approved drugs with diverse biological activities. This makes the this compound framework an attractive starting point for SBDD.

Virtual screening is a key component of this process. It involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. Starting with the this compound core, a virtual library containing thousands or even millions of derivatives can be generated by computationally adding different chemical groups at various positions.

This library is then docked into the active site of a target protein, and scoring functions are used to rank the compounds based on their predicted binding affinity. This in silico process allows researchers to rapidly triage vast numbers of potential molecules and prioritize a smaller, more manageable set of promising candidates for chemical synthesis and biological testing. This approach significantly accelerates the discovery of new therapeutic agents by focusing laboratory resources on compounds with the highest probability of success.

Future Research Trajectories and Therapeutic Potential

Exploration of Novel Biological Targets

The indazole scaffold is a "privileged structure" known to interact with a wide array of biological targets, particularly protein kinases. rsc.orgnih.gov Future research on 7-fluoro-1H-indazole-4-carboxylic acid should prioritize screening against kinase families implicated in cancer and inflammatory diseases. Many existing indazole derivatives are effective kinase inhibitors, targeting enzymes like VEGFR, FGFR, Pim kinase, and Aurora kinases. nih.govnih.gov The fluorine atom at the 7-position and the carboxylic acid at the 4-position could confer unique selectivity and potency for novel kinase targets.

Beyond oncology, emerging evidence points to the potential of indazole derivatives in neurodegenerative disorders. nih.gov Research could explore the inhibitory activity of this compound and its analogues against targets such as Glycogen Synthase Kinase-3β (GSK-3β), which is involved in tau protein hyperphosphorylation in Alzheimer's and Parkinson's diseases. nih.gov Other relevant targets in this domain include monoamine oxidases (MAO) and cholinesterases (AChE/BuChE), for which other indazole derivatives have shown potent inhibition. nih.govresearchgate.netresearchgate.net

Furthermore, the indazole core is being investigated for its role in modulating ion channels and other enzyme classes. A study of indazole-3-carboxamides identified them as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, a target for inflammatory conditions. nih.gov Screening this compound against such targets could open new therapeutic avenues.

Table 1: Potential Biological Targets for this compound Analogues

| Target Class | Specific Target Examples | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR, FGFR, Pim Kinase, Aurora Kinase, ASK1 | Oncology, Inflammation | nih.govnih.govnih.gov |

| Neuro-active Enzymes | GSK-3β, MAO-B, Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (Parkinson's, Alzheimer's) | nih.govresearchgate.netresearchgate.net |

| Ion Channels | CRAC Channels | Inflammatory Diseases | nih.gov |

| Metabolic Enzymes | Indoleamine-2,3-dioxygenase1 (IDO1), Carbonic Anhydrase | Oncology (Immunotherapy) | nih.gov |

| Signaling Pathways | p53/MDM2 Pathway | Oncology | researchgate.net |

Development of Advanced Synthetic Methodologies

The advancement of therapeutic applications for this compound is contingent on the availability of efficient and versatile synthetic routes. While classical methods for indazole synthesis exist, modern organic chemistry offers more sophisticated approaches that could be adapted for this specific molecule.

Recent developments in catalysis provide powerful tools for constructing the indazole core. nih.gov Methodologies such as palladium-catalyzed intramolecular C-H amination or rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions offer high efficiency and functional group tolerance. nih.gov Adapting these methods could provide a more direct and scalable synthesis of the 7-fluoro-1H-indazole core, starting from readily available fluorinated precursors. For instance, a synthetic patent for 5-bromo-4-fluoro-1H-indazole utilizes 3-fluoro-2-methylaniline (B146951) as a starting material, suggesting that similar fluorinated anilines could be viable starting points for synthesizing the 7-fluoro isomer. google.com

Furthermore, research into the late-stage functionalization of the indazole scaffold is crucial. Developing methods to selectively modify the core structure would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Techniques that enable precise installation or modification of substituents on the benzene (B151609) or pyrazole (B372694) rings will be instrumental in optimizing the compound's pharmacological profile.

Rational Design of Highly Selective and Potent Analogues

The rational design of analogues based on the this compound scaffold is a key trajectory for future research. SAR studies from related indazole series provide a clear roadmap for optimizing potency and selectivity. nih.gov

One of the most critical modifications is the conversion of the carboxylic acid at the C4-position into various amides or other bioisosteres. nih.govresearchgate.net Studies on indazole-3-carboxamides have shown that the nature and substitution pattern of the amide moiety profoundly impact biological activity. nih.gov For instance, in the context of CRAC channel blockers, a specific regiochemistry of the amide linker was found to be critical for inhibitory activity. nih.gov Designing a library of amides derived from this compound and various amines would be a logical first step.

The fluorine at the C7-position is another key feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and acidity (pKa), which can enhance cell permeability and metabolic stability. nih.govopen.ac.uk The impact of the 7-fluoro group on target binding should be systematically investigated. Molecular docking studies can help predict how this substituent interacts within the binding pocket of various targets, guiding the design of analogues with improved affinity. nih.gov For example, SAR studies of other inhibitors have shown that a fluoro substituent can sometimes lead to unfavorable conformations if it creates charge repulsion within a binding pocket. dundee.ac.uk

Table 2: Example of Structure-Activity Relationships in Indazole Analogues

| Compound Series | Key Structural Feature | Biological Target | SAR Finding | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamides | 'Reversed' amide linker (-CO-NH-Ar) | CRAC Channels | Significantly more potent than isomers with a -NH-CO-Ar linker. | nih.gov |

| Indazole-based derivatives | Para-positioned trifluoro group on a phenyl ring | Acetylcholinesterase / Butyrylcholinesterase | Identified as the most potent analogue in the series against cholinesterases. | nih.gov |

| Indazole-pyrimidine derivatives | Methoxy group on pyrimidine (B1678525) ring | VEGFR-2 Kinase | Showed higher potency compared to analogues with alkyl or halogen groups. | nih.gov |

| Indazole-based diarylureas | N position of a central pyridine (B92270) ring | Antiproliferative (HCT-116 cells) | Played a key role in antiproliferative activity. | nih.gov |

Application in Emerging Therapeutic Areas

While the indazole scaffold is well-established in oncology, future research should drive the application of this compound derivatives into other pressing and emerging therapeutic areas. researchgate.netrsc.org

Neurodegenerative Disorders: This is a particularly promising area. The proven neuroprotective effects of some indazoles, combined with their ability to inhibit key enzymes in neuro-pathological pathways, positions this compound class as a strong candidate for treating diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net The ability of novel indazole derivatives to cross the blood-brain barrier is a critical factor that has been demonstrated in recent studies, further bolstering their potential. researchgate.net

Inflammatory and Autoimmune Diseases: The discovery of indazoles as inhibitors of targets like Apoptosis signal-regulating kinase 1 (ASK1) and CRAC channels highlights their potential in treating inflammatory conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. nih.govnih.gov The this compound scaffold could serve as a starting point for developing novel anti-inflammatory agents with unique mechanisms of action.

Anticancer Immunotherapy: The enzyme IDO1 (Indoleamine-2,3-dioxygenase1) is a key target in cancer immunotherapy, as its inhibition can restore anti-tumor immune responses. Given that certain indazole derivatives have been identified as IDO1 inhibitors, this represents an exciting future direction. nih.gov Developing analogues of this compound that potently and selectively inhibit IDO1 could lead to new agents that complement existing cancer treatments.

By pursuing these integrated research trajectories, the full therapeutic potential of the this compound scaffold can be systematically unlocked, potentially leading to the development of next-generation medicines for a range of challenging diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.